molecular formula C23H24N2O2S B10805987 2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B10805987
M. Wt: 392.5 g/mol
InChI Key: MEOYCLBXIFPJAP-UHFFFAOYSA-N
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Description

2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving sulfonylation, cyclization, and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonyl-N-phenyl-3,4-dihydro-2H-quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-17-12-14-20(15-13-17)28(26,27)25-18(2)16-22(21-10-6-7-11-23(21)25)24-19-8-4-3-5-9-19/h3-15,18,22,24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOYCLBXIFPJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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